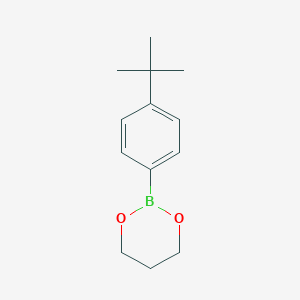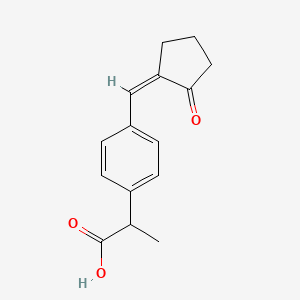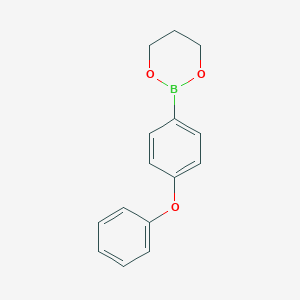
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane
Overview
Description
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C15H15BO3 and its molecular weight is 254.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Hydrogenation and Diels-Alder Adducts : 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, a less reactive ethyl and vinyl analog, shows potential in catalytic hydrogenation and Diels-Alder adducts (Woods & Strong, 1967).
Electrooptic Display Devices : Cyano derivatives of related compounds exhibit properties conducive for high-information electrooptic display devices, particularly due to their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).
Organic Synthesis : Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes leads to β-keto amides and β-enamino carboxamides, indicating potential applications in organic synthesis (Štefane & Polanc, 2007).
Ortho-Specific Alkylation of Phenols : The ortho-specific alkylation of phenols via 1,3,2-benzodioxaborins can produce ortho-alkylthiomethyl- or ortho-alkoxymethylphenols, useful in chemical synthesis (Lau et al., 1989).
Stable and Low Toxicity Compounds : Planar 4-diphenylphosphino-1,3,2-dioxaborinanes demonstrate high stability and low toxicity. Their complexes with amines show promising properties (Balueva et al., 1994).
Hydrolytic Stability : The crystal structure of certain 1,3,2-dioxaborinane derivatives reveals a nearly planar ring with unusual hydrolytic stability (Emsley et al., 1989).
Improved Vinylboronate Heck Couplings : 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane serves as a more stable and reactive reagent for vinylboronate Heck couplings, offering better selectivity and stability compared to vinylboronate pinacol ester (Lightfoot et al., 2003).
Ferroelectric Liquid Crystalline Compounds : Compounds incorporating a 1,3,2-dioxaborinane ring have been synthesized, forming chiral smectic C phases at ambient temperature and displaying ferroelectric properties (Matsubara et al., 1990).
properties
IUPAC Name |
2-(4-phenoxyphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO3/c1-2-5-14(6-3-1)19-15-9-7-13(8-10-15)16-17-11-4-12-18-16/h1-3,5-10H,4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDBHNDJPVZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8200258.png)


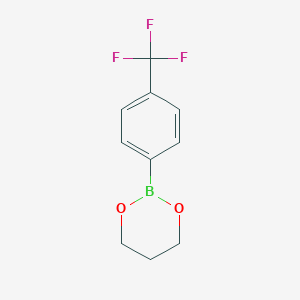
![rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B8200269.png)
![1,1,1-Trifluoro-N-((11bR)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B8200284.png)

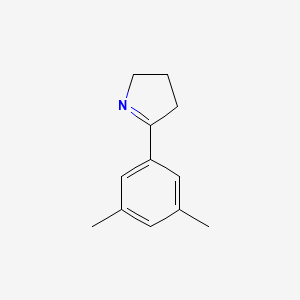
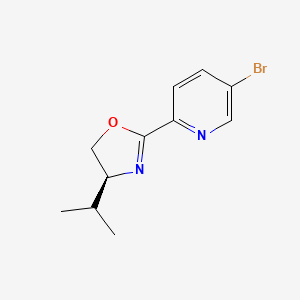
![1-(3-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8200312.png)

![[S(R)]-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8200336.png)
